molecular formula C21H21N3O2 B8360455 4-(4-Cyclohexylquinazolin-2-ylamino)benzoic acid

4-(4-Cyclohexylquinazolin-2-ylamino)benzoic acid

Cat. No.: B8360455
M. Wt: 347.4 g/mol
InChI Key: ZYQMRTPKAVVFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclohexylquinazolin-2-ylamino)benzoic acid is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(4-cyclohexylquinazolin-2-yl)amino]benzoic acid

InChI

InChI=1S/C21H21N3O2/c25-20(26)15-10-12-16(13-11-15)22-21-23-18-9-5-4-8-17(18)19(24-21)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,25,26)(H,22,23,24)

InChI Key

ZYQMRTPKAVVFBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-cyclohexylquinazolin-2(1H)-one (500 mg, 2.2 mmol) and phosphorous oxychloride (10 mL, 111 mmol) was heated to reflux for 1 h. The volatiles were removed under reduced pressure, and then the residue was treated with ice water and extracted with ethyl acetate. The combined organic extracts were washed with saturated sodium chloride and dried over sodium sulfate. The solvent was removed on a rotary evaporator, and to this residue was added 4-aminobenzoic acid (300 mg, 2.2 mmol), triethylamine (435 μL, 3.0 mmol) and n-butanol (5 mL). This mixture was heated to 140° C. for 25 min. The mixture was cooled to rt and triturated with ether. The residual solid was collected via vacuum filtration, washed with ether and dried to afford 4-(4-cyclohexylquinazolin-2-ylamino)benzoic acid (370 mg, 48%) as an off white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
435 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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